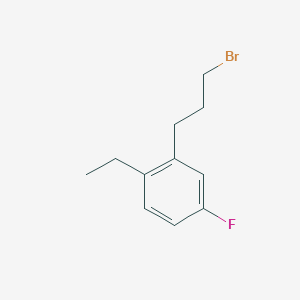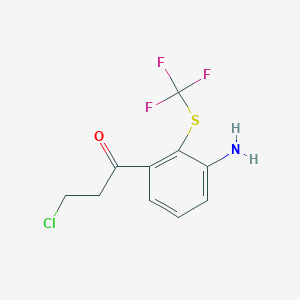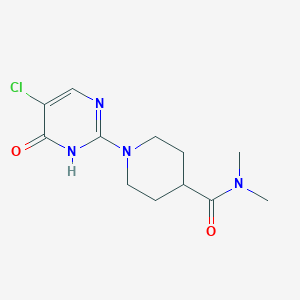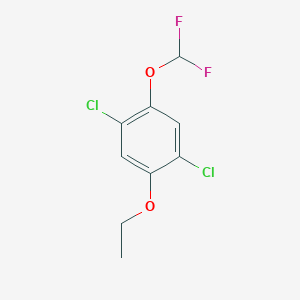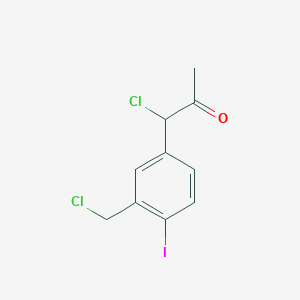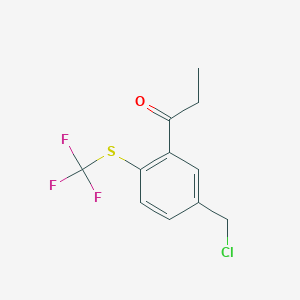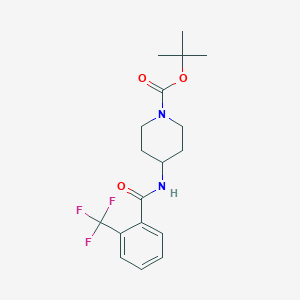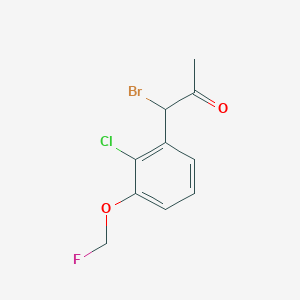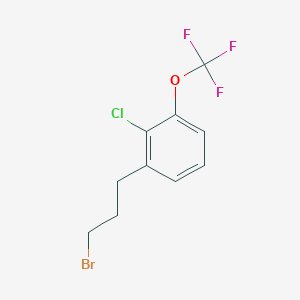
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and the introduction of the trifluoromethoxy group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include organometallic compounds, strong acids, and bases. The major products formed depend on the specific reaction pathway chosen .
Scientific Research Applications
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the context in which the compound is used .
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene can be compared with similar compounds such as:
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C10H9BrClF3O |
|---|---|
Molecular Weight |
317.53 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-chloro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
MTBHIIGYURXRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


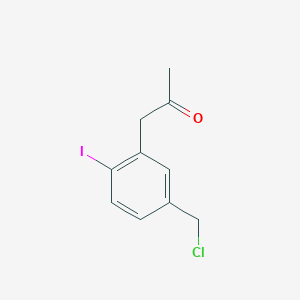
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
